![molecular formula C15H13N5O2 B5668991 6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B5668991.png)
6-methyl-3-(1-methyl-2-phenylvinyl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimido[5,4-e][1,2,4]triazine derivatives involves several steps, starting from pre-formed hydrazone intermediates. These intermediates are condensed with an activated chlorouracil to build the pyrimido[1,2,4]triazine framework. A reductive ring closure then provides the parent series. The methodology has been extended to include isomeric pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-diones, allowing for variable substitution at the N(1), C(3), and N(8) positions (Turbiak & Showalter, 2009).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a heterocyclic scaffold with a pyrimido[5,4-e][1,2,4]triazine core. This structure is crucial for the compound's biological activity and interactions with biological targets. The molecular framework allows for a wide range of substitutions, which can significantly alter the compound's pharmacological properties.
Chemical Reactions and Properties
Pyrimido[5,4-e][1,2,4]triazine derivatives participate in various chemical reactions, including reversed azadiene synthesis and cyclization reactions. These reactions are fundamental for modifying the compound's structure and enhancing its activity and solubility. For instance, specific derivatives have shown potent cytoprotective effects from rotenone toxicity, highlighting the significance of chemical modifications in improving biological efficacy (Zhou et al., 2009).
特性
IUPAC Name |
6-methyl-3-[(Z)-1-phenylprop-1-en-2-yl]-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-9(8-10-6-4-3-5-7-10)12-16-11-13(19-18-12)17-15(22)20(2)14(11)21/h3-8H,1-2H3,(H,17,19,22)/b9-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLBOGOPWGZJON-HJWRWDBZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=NC3=C(NC(=O)N(C3=O)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC=CC=C1)/C2=NC3=C(NC(=O)N(C3=O)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。